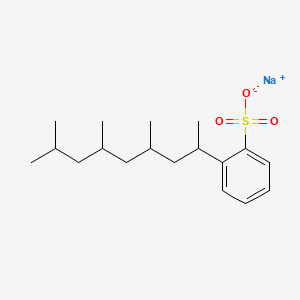
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate is a chemical compound with the molecular formula C18H29NaO3S. It is a sodium salt of benzenesulfonic acid, where the benzene ring is substituted with a 1,3,5,7-tetramethyloctyl group. This compound is known for its surfactant properties, making it useful in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate typically involves the sulfonation of 1,3,5,7-tetramethyloctylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Using sulfur trioxide or chlorosulfonic acid as the sulfonating agent.
Neutralization: Adding sodium hydroxide to the sulfonated product to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization processes are optimized for high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound .
Applications De Recherche Scientifique
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is crucial in its applications in detergents and emulsifiers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with a similar structure but different alkyl chain length.
Sodium lauryl sulfate: A widely used surfactant with a different chemical structure but similar applications.
Uniqueness
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. This makes it particularly effective in certain industrial and research applications where other surfactants may not perform as well .
Propriétés
Numéro CAS |
25321-28-2 |
|---|---|
Formule moléculaire |
C18H29NaO3S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
sodium;2-(4,6,8-trimethylnonan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-13(2)10-14(3)11-15(4)12-16(5)17-8-6-7-9-18(17)22(19,20)21;/h6-9,13-16H,10-12H2,1-5H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
CIEWOMYXNBKIDA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC(C)CC(C)CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















